molecular formula C21H20N2PS+ B1228730 (1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane

(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane

Cat. No. B1228730
M. Wt: 363.4 g/mol
InChI Key: DHDHZKHTNUDMEA-UHFFFAOYSA-N
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Description

(1,2-dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane is an imidazopyridine.

Scientific Research Applications

Regioselective Synthesis and Functionalization

(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane and related compounds are pivotal in regioselective synthesis and functionalization of various molecular structures. This includes the C-3 methylsulfanylation of imidazo[1,2-a]pyridines, which is facilitated through diiodine-mediated, acetone-promoted C–S bond construction, offering a route for selective modification and the generation of structurally diverse molecules (Chen et al., 2017).

Synthesis of Electroluminescent Materials

The compound and its derivatives are also significant in the synthesis of luminogens for electroluminescent applications. A study highlighted the creation of N-fused imidazole derivatives based on imidazo[1,2-a]pyridine, which displayed strong positive solvatochromism in emission spectra, indicating potential in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Nagarajan et al., 2014).

Anticholinesterase and Antimicrobial Activities

The structural features of imidazo[1,2-a]pyridine-based compounds make them viable for pharmaceutical applications, particularly in the treatment of heart and circulatory failures. Moreover, their derivatives show promising anticholinesterase and antimicrobial activities. This is substantiated by the synthesis of imidazo[1,2-a]pyridine-based derivatives exhibiting AChE and BChE inhibition effects, hinting at their potential in the development of treatments for diseases related to cholinesterase activity (Kwong et al., 2019).

Fluorescent Dyes for Biological Applications

The unique chemical structure of imidazo[1,2-a]pyridines allows for the synthesis of fluorescent dyes. These dyes exhibit specific interactions with nucleic acids and proteins, making them valuable tools for biological research and potentially for medical diagnostics (Kovalska et al., 2006).

properties

Product Name

(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane

Molecular Formula

C21H20N2PS+

Molecular Weight

363.4 g/mol

IUPAC Name

(1,2-dimethylimidazo[1,2-a]pyridin-4-ium-3-yl)-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H20N2PS/c1-17-21(23-16-10-9-15-20(23)22(17)2)24(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3/q+1

InChI Key

DHDHZKHTNUDMEA-UHFFFAOYSA-N

SMILES

CC1=C([N+]2=CC=CC=C2N1C)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C([N+]2=CC=CC=C2N1C)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane
Reactant of Route 2
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane
Reactant of Route 3
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane
Reactant of Route 4
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane
Reactant of Route 5
Reactant of Route 5
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane
Reactant of Route 6
(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane

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